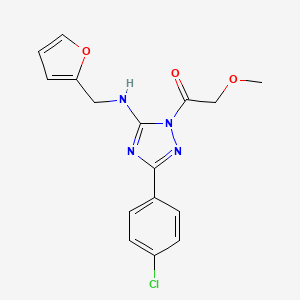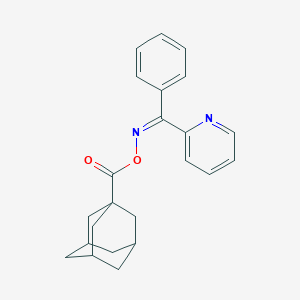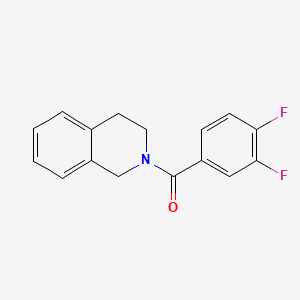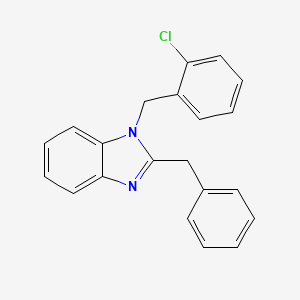
ethyl 3-(3,3-dimethyl-1-triazen-1-yl)-5-methoxy-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3,3-dimethyl-1-triazen-1-yl)-5-methoxy-1H-indole-2-carboxylate, also known as DMTCI, is a chemical compound that has been widely used in scientific research. DMTCI is a triazene-containing indole derivative that has been shown to exhibit anticancer, antiviral, and immunomodulatory properties.
Mécanisme D'action
The mechanism of action of ethyl 3-(3,3-dimethyl-1-triazen-1-yl)-5-methoxy-1H-indole-2-carboxylate is not fully understood. However, it has been suggested that ethyl 3-(3,3-dimethyl-1-triazen-1-yl)-5-methoxy-1H-indole-2-carboxylate may exert its anticancer activity by inducing DNA damage and inhibiting DNA repair mechanisms. ethyl 3-(3,3-dimethyl-1-triazen-1-yl)-5-methoxy-1H-indole-2-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, ethyl 3-(3,3-dimethyl-1-triazen-1-yl)-5-methoxy-1H-indole-2-carboxylate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation.
Biochemical and Physiological Effects
ethyl 3-(3,3-dimethyl-1-triazen-1-yl)-5-methoxy-1H-indole-2-carboxylate has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anticancer, antiviral, and immunomodulatory properties, ethyl 3-(3,3-dimethyl-1-triazen-1-yl)-5-methoxy-1H-indole-2-carboxylate has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation. ethyl 3-(3,3-dimethyl-1-triazen-1-yl)-5-methoxy-1H-indole-2-carboxylate has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways. Furthermore, ethyl 3-(3,3-dimethyl-1-triazen-1-yl)-5-methoxy-1H-indole-2-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 3-(3,3-dimethyl-1-triazen-1-yl)-5-methoxy-1H-indole-2-carboxylate in lab experiments is its well-established synthesis method. ethyl 3-(3,3-dimethyl-1-triazen-1-yl)-5-methoxy-1H-indole-2-carboxylate is also relatively easy to handle and store. However, one limitation of using ethyl 3-(3,3-dimethyl-1-triazen-1-yl)-5-methoxy-1H-indole-2-carboxylate in lab experiments is its potential toxicity. ethyl 3-(3,3-dimethyl-1-triazen-1-yl)-5-methoxy-1H-indole-2-carboxylate has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of ethyl 3-(3,3-dimethyl-1-triazen-1-yl)-5-methoxy-1H-indole-2-carboxylate. One potential direction is the development of ethyl 3-(3,3-dimethyl-1-triazen-1-yl)-5-methoxy-1H-indole-2-carboxylate derivatives with improved anticancer and antiviral activity. Another potential direction is the investigation of the mechanism of action of ethyl 3-(3,3-dimethyl-1-triazen-1-yl)-5-methoxy-1H-indole-2-carboxylate in more detail. Furthermore, the potential use of ethyl 3-(3,3-dimethyl-1-triazen-1-yl)-5-methoxy-1H-indole-2-carboxylate as a therapeutic agent for other diseases, such as inflammatory diseases, should be explored. Finally, the development of novel drug delivery systems for ethyl 3-(3,3-dimethyl-1-triazen-1-yl)-5-methoxy-1H-indole-2-carboxylate may improve its therapeutic efficacy and reduce its potential toxicity.
Méthodes De Synthèse
The synthesis of ethyl 3-(3,3-dimethyl-1-triazen-1-yl)-5-methoxy-1H-indole-2-carboxylate involves the reaction of 5-methoxyindole-2-carboxylic acid with ethyl chloroformate, followed by the addition of sodium azide and triethylamine. The resulting intermediate is then treated with dimethyl sulfate and sodium hydride to yield ethyl 3-(3,3-dimethyl-1-triazen-1-yl)-5-methoxy-1H-indole-2-carboxylate. The synthesis method has been well-established and has been reported in several scientific journals.
Applications De Recherche Scientifique
Ethyl 3-(3,3-dimethyl-1-triazen-1-yl)-5-methoxy-1H-indole-2-carboxylate has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. ethyl 3-(3,3-dimethyl-1-triazen-1-yl)-5-methoxy-1H-indole-2-carboxylate has also been shown to inhibit the growth of cancer cells in animal models. In addition to its anticancer properties, ethyl 3-(3,3-dimethyl-1-triazen-1-yl)-5-methoxy-1H-indole-2-carboxylate has been shown to exhibit antiviral activity against herpes simplex virus type 1 and type 2. Furthermore, ethyl 3-(3,3-dimethyl-1-triazen-1-yl)-5-methoxy-1H-indole-2-carboxylate has been shown to have immunomodulatory effects, including the stimulation of cytokine production and the activation of natural killer cells.
Propriétés
IUPAC Name |
ethyl 3-(dimethylaminodiazenyl)-5-methoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-5-21-14(19)13-12(16-17-18(2)3)10-8-9(20-4)6-7-11(10)15-13/h6-8,15H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPFDOJSDHJUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)N=NN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-[(1E)-3,3-dimethyltriaz-1-en-1-yl]-5-methoxy-1H-indole-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5704095.png)
![N,N'-[(3,4-dimethoxyphenyl)methylene]dibenzamide](/img/structure/B5704100.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(4-isopropylphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5704116.png)


![N-benzyl-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5704142.png)


![2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid](/img/structure/B5704165.png)



![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5704190.png)